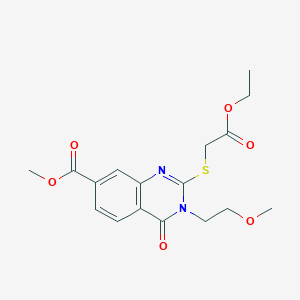
Methyl 2-((2-ethoxy-2-oxoethyl)thio)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-((2-ethoxy-2-oxoethyl)thio)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C17H20N2O6S and its molecular weight is 380.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Methyl 2-((2-ethoxy-2-oxoethyl)thio)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound belonging to the quinazoline family, recognized for its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential applications based on existing research findings.
Structural Overview
The compound features several functional groups that contribute to its biological properties:
- Thioether Group : Enhances reactivity and potential interactions with biological targets.
- Ester and Ketone Groups : May influence pharmacokinetic properties such as solubility and metabolic stability.
- Ethoxy and Methoxy Substituents : Improve solubility in biological systems, facilitating absorption and distribution.
Anticancer Properties
Research has indicated that quinazoline derivatives exhibit significant anticancer activity. For instance, structural analogs of this compound have shown cytotoxic effects against various cancer cell lines. Notably:
- Cytotoxicity Assays : Compounds similar to this compound were evaluated using bioluminescence inhibition assays against Photobacterium leiognathi, demonstrating considerable cytotoxicity .
- NCI Screening : In National Cancer Institute (NCI) tests against 60 cancer cell lines, certain derivatives exhibited GI50 values in the low micromolar range (0.25–5.01 μM) against ovarian cancer and melanoma .
Antimicrobial Activity
The compound's thioether functionality may also confer antimicrobial properties. Quinazoline derivatives have been reported to possess antibacterial and antifungal activities . Further studies are necessary to elucidate the specific mechanisms of action and efficacy against various pathogens.
Structure-Activity Relationship (SAR)
The SAR of this compound indicates that modifications to the quinazoline core and substituents can significantly affect biological activity:
| Modification | Effect on Activity |
|---|---|
| Variations in thioether substituents | Altered reactivity and selectivity |
| Changes in ester or ketone groups | Impact on solubility and metabolic stability |
| Substituent variations on the quinazoline core | Different anticancer efficacy profiles |
Synthesis Methods
The synthesis of this compound can be approached through various methods:
- Alkylation Reactions : Utilizing potassium salts with appropriate chloroacetamides.
- Aminolysis Techniques : Employing activated acids in the presence of coupling agents like N,N’-carbonyldiimidazole (CDI).
Case Studies
Several studies have highlighted the potential of quinazoline derivatives in drug development:
- Study on Anticancer Activity : A specific analog demonstrated high activity against colon cancer cell lines with a GI50 of 0.41–0.69 μM, suggesting that structural modifications can enhance anticancer efficacy .
- Antimicrobial Screening : Research into related compounds has shown promising results against both bacterial and fungal strains, indicating a broad spectrum of activity .
Propriétés
IUPAC Name |
methyl 2-(2-ethoxy-2-oxoethyl)sulfanyl-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6S/c1-4-25-14(20)10-26-17-18-13-9-11(16(22)24-3)5-6-12(13)15(21)19(17)7-8-23-2/h5-6,9H,4,7-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRIGMDALBDTLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C=CC(=C2)C(=O)OC)C(=O)N1CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














